

# Dimetridazole-d3: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Dimetridazole-d3	
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**Dimetridazole-d3** is the deuterium-labeled form of Dimetridazole, a synthetic nitroimidazole antibiotic.[1] This isotopically enriched compound serves as a crucial internal standard for the quantitative analysis of its parent drug, Dimetridazole, in various biological and environmental matrices.[2][3] Its application is particularly prominent in fields such as drug metabolism studies, pharmacokinetic research, and regulatory monitoring of veterinary drug residues in food products.[4][5][6]

# **Core Chemical Identity and Properties**

**Dimetridazole-d3**, chemically known as 1,2-Dimethyl-5-nitroimidazole-d3, possesses a stable isotopic label in the methyl group at the N1 position of the imidazole ring.[7] This labeling results in a mass shift of +3 atomic mass units compared to the unlabeled Dimetridazole, enabling its distinct detection in mass spectrometry-based analytical methods.[7]

### **Chemical Structure of Dimetridazole-d3**

Caption: Chemical structure of **Dimetridazole-d3**.

# **Quantitative Data Summary**

The key quantitative attributes of **Dimetridazole-d3** are summarized in the table below. This data is essential for accurate quantification and methodological validation in analytical chemistry.



Property	Value	Source(s)
Chemical Formula	C5H4D3N3O2	[2][3]
Molecular Weight	144.15 g/mol	[3][7]
CAS Number	64678-69-9	[1][2][3][7]
Purity	≥98% (typically ~99%)	[1][3]
Mass Shift	M+3	[7]
Canonical SMILES	[2H]C([2H])([2H])N1C( INVALID-LINK=0)=CN=C1C	[2]
InChI	1S/C5H7N3O2/c1-4-6-3- 5(7(4)2)8(9)10/h3H,1- 2H3/i2D3	[7]
InChI Key	IBXPYPUJPLLOIN- BMSJAHLVSA-N	[7]

# **Experimental Protocols**

**Dimetridazole-d3** is primarily utilized as an internal standard in chromatographic methods coupled with mass spectrometry for the detection and quantification of Dimetridazole. The following outlines a general experimental workflow based on established methodologies.[4][5] [6][8]

## **Logical Workflow for Sample Analysis**

Caption: General experimental workflow for the analysis of Dimetridazole using **Dimetridazole- d3** as an internal standard.

## **Detailed Methodological Steps**

- 1. Sample Preparation and Extraction:
- Tissue Samples (e.g., bovine muscle, poultry): Homogenize a known weight of the tissue sample.[8] Extract the homogenate with a suitable organic solvent such as ethyl acetate.[4] [6] The extraction process is often repeated to ensure complete recovery.

## Foundational & Exploratory



• Egg and Honey Samples: For egg samples, extraction can be performed with toluene.[5] Honey samples may be dissolved in water before extraction with ethyl acetate.[6][8]

#### 2. Internal Standard Spiking:

 A precise amount of Dimetridazole-d3 solution of a known concentration is added to the sample extract. This is a critical step to correct for variations in sample preparation and instrument response.

#### 3. Clean-up:

- The crude extract is subjected to a clean-up procedure to remove interfering matrix components. Solid Phase Extraction (SPE) with cartridges such as silica gel is a common technique.[5][6] The sample is loaded onto the conditioned cartridge, washed with a non-polar solvent, and the analyte is then eluted with a more polar solvent like acetone.[5]
- 4. Concentration and Reconstitution:
- The eluate containing the analyte and the internal standard is evaporated to dryness, typically under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[5][8] The residue is then reconstituted in a small, precise volume of the initial mobile phase used for the chromatographic separation.[5]
- 5. Instrumental Analysis (LC-MS/MS):
- Chromatography: The reconstituted sample is injected into a liquid chromatograph.
   Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of water (often with a formic acid modifier) and an organic solvent like methanol or acetonitrile.
- Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer.
   Detection is performed in the positive ion mode using selected reaction monitoring (SRM).[6]

   Specific precursor-to-product ion transitions for both Dimetridazole and Dimetridazole-d3 are monitored for accurate quantification.

The use of **Dimetridazole-d3** as an internal standard significantly improves the accuracy, precision, and reliability of analytical methods for the determination of Dimetridazole residues,



which is crucial for ensuring food safety and for research in drug development and toxicology.

[9]

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